molecular formula C14H14N2O3S B11762595 (E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate

(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate

Cat. No.: B11762595
M. Wt: 290.34 g/mol
InChI Key: APEWFPWGCBGLFM-VBKFSLOCSA-N
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Description

(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate is a chemical compound that features a pyridine ring and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate typically involves the condensation of pyridine-2-carbaldehyde with 4-methylbenzenesulfonyl hydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate is unique due to its specific combination of a pyridine ring and a sulfonate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

[(Z)-1-pyridin-2-ylethylideneamino] 4-methylbenzenesulfonate

InChI

InChI=1S/C14H14N2O3S/c1-11-6-8-13(9-7-11)20(17,18)19-16-12(2)14-5-3-4-10-15-14/h3-10H,1-2H3/b16-12-

InChI Key

APEWFPWGCBGLFM-VBKFSLOCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C(/C)\C2=CC=CC=N2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C)C2=CC=CC=N2

Origin of Product

United States

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